Tiludronate disodium

描述

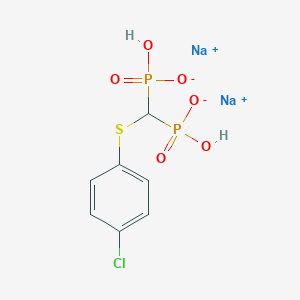

替鲁膦酸二钠,也称为替鲁膦酸二钠盐,是一种第一代双膦酸盐化合物。它的化学名称是(4-氯苯基)硫代亚甲基-1,1-双膦酸。该化合物旨在模拟焦磷酸盐的作用,焦磷酸盐是钙化和脱钙的调节剂。 替鲁膦酸二钠主要用于治疗骨骼的佩吉特病和其他骨吸收障碍 .

准备方法

替鲁膦酸二钠可以通过多种合成路线合成。一种常见的方法是将(4-氯苯基)硫代甲基膦酸与氢氧化钠反应形成二钠盐。 反应条件通常包括在水溶液中加热反应物,然后通过结晶进行纯化 .

在工业生产中,替鲁膦酸二钠由赛诺菲安万特生产。该化合物在受控环境中合成,以确保高纯度和一致性。 最终产品通常以水合物形式获得,然后进行干燥和包装以供医疗使用 .

化学反应分析

替鲁膦酸二钠会经历几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以将替鲁膦酸二钠转化为不同的还原形式。

取代: 该化合物可以进行取代反应,其中氯原子被其他取代基取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于使用的特定反应条件和试剂 .

科学研究应用

Clinical Applications

1.1 Osteoporosis Treatment

Tiludronate is being investigated as a therapeutic option for osteoporosis, a condition characterized by reduced bone density and increased fracture risk. Clinical trials have indicated that tiludronate can significantly improve bone mineral density (BMD) and reduce the incidence of vertebral fractures. The primary endpoints in these studies typically include changes in lumbar BMD and the rate of vertebral fractures over a defined treatment period (often three years) .

- Efficacy : In studies, tiludronate has been shown to at least halve serum alkaline phosphatase levels in over half of the patients after a three-month course of treatment, with effects lasting up to 18 months .

- Safety : Safety evaluations include monitoring adverse events and laboratory parameters, ensuring that tiludronate's benefits outweigh potential risks .

| Study Parameter | Outcome |

|---|---|

| Treatment Duration | 3 months |

| Efficacy Measure | Serum Alkaline Phosphatase Reduction |

| Patient Response Rate | >50% |

1.2 Paget's Disease of Bone

Tiludronate is FDA-approved for the treatment of Paget's disease, a condition that leads to abnormal bone remodeling. The drug works by inhibiting osteoclast activity, thereby decreasing bone resorption . Clinical trials have demonstrated that tiludronate effectively reduces biochemical markers of bone turnover and alleviates symptoms such as pain associated with Paget's disease.

- Clinical Trials : A comparative study with etidronate showed that tiludronate had a superior response rate in patients after six months, although both drugs were similar in their ability to reduce bone pain .

| Parameter | Tiludronate | Etidronate |

|---|---|---|

| Response Rate After 6 Months | Higher | Lower |

| Pain Reduction | Similar | Similar |

Veterinary Applications

Tiludronate has also found applications in veterinary medicine, particularly for treating osteoarthritis in horses. It is marketed under the name Tildren and is used to alleviate clinical signs associated with navicular disease and other skeletal disorders characterized by excessive bone remodeling.

- Mechanism of Action : In horses, tiludronate inhibits osteoclastic activity and promotes apoptosis of osteoclasts, leading to reduced bone resorption and improved clinical outcomes .

Case Studies

Several case studies highlight the effectiveness of tiludronate in various conditions:

- Osteoarthritis in Dogs : A randomized controlled trial demonstrated that tiludronate improved both structural changes and functional outcomes in an experimental model of osteoarthritis .

- Navicular Disease in Horses : Clinical trials have shown that tiludronate significantly improves symptoms and radiographic findings in horses suffering from navicular disease .

作用机制

替鲁膦酸二钠通过抑制破骨细胞发挥作用,破骨细胞是骨吸收的主要细胞。该化合物与骨中的羟基磷灰石结合,当破骨细胞试图吸收骨骼时,它们会吸收双膦酸盐。在破骨细胞内,替鲁膦酸二钠被代谢成非功能性分子,这些分子会抑制三磷酸腺苷 (ATP),从而导致细胞能量减少和凋亡。 这会导致骨吸收和骨转换减少 .

相似化合物的比较

替鲁膦酸二钠与其他双膦酸盐类似,例如依替膦酸和克洛膦酸。它具有独特的特性,使其与众不同:

依替膦酸: 比替鲁膦酸二钠效力弱,主要用于治疗高钙血症和预防异位骨化。

克洛膦酸: 效力与替鲁膦酸二钠相似,但更常用于治疗骨转移和恶性肿瘤引起的骨骼高钙血症。

帕米膦酸: 比替鲁膦酸二钠效力强,用于治疗佩吉特病、骨质疏松症和骨转移。

阿仑膦酸: 效力明显强,常用于治疗骨质疏松症和其他骨骼疾病

替鲁膦酸二钠独特的机制和其在治疗骨吸收障碍方面的特定应用,使其成为研究和临床环境中宝贵的化合物。

生物活性

Tiludronate disodium, a non-nitrogenous bisphosphonate, is primarily used in the treatment of Paget's disease and other bone-related disorders. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, thereby influencing bone remodeling processes. This article reviews the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

This compound exerts its effects through several mechanisms:

- Inhibition of Osteoclast Activity : It disrupts the cytoskeletal ring structure of osteoclasts, leading to their detachment from the bone surface. This is possibly mediated by the inhibition of protein-tyrosine phosphatase and the osteoclastic proton pump .

- Reduction in Bone Resorption : By inhibiting osteoclast recruitment, activation, and polarization, tiludronate reduces enzymatic and transport processes that facilitate the resorption of mineralized bone matrix .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy:

- Absorption : Oral bioavailability is low (approximately 6%) and significantly affected by food intake. It is recommended to take tiludronate at least two hours before or after meals to maximize absorption .

- Distribution : Tiludronate is widely distributed in bone and soft tissues. It exhibits a long half-life in bone due to its high affinity for hydroxyapatite crystals .

- Metabolism and Elimination : It undergoes minimal metabolism and is primarily eliminated unchanged via renal pathways. About 60% of an intravenous dose is excreted in urine within 13 days .

Clinical Efficacy

Tiludronate has demonstrated significant clinical efficacy in various studies:

- Paget's Disease : Clinical trials indicate that a three-month course of tiludronate can reduce serum alkaline phosphatase levels by at least 50% in over half of patients, with effects lasting up to 18 months .

- Comparison with Other Bisphosphonates : In trials comparing tiludronate with etidronate, tiludronate showed superior efficacy in reducing alkaline phosphatase levels without a significant difference in pain reduction .

Case Study 1: Treatment of Navicular Syndrome in Horses

A study assessed the effects of two tiludronate administration protocols on lameness in horses with navicular syndrome. Horses receiving intravenous tiludronate (1 mg/kg) showed significant decreases in lameness scores at 120 and 200 days post-treatment . This response was attributed to the drug's depot properties and its influence on bone remodeling processes.

Case Study 2: Efficacy in Osteoporosis

Tiludronate is being investigated for its potential use in osteoporosis treatment. Clinical trials are designed to evaluate its effect on vertebral fracture incidence and changes in lumbar bone mineral density over three years . Initial findings suggest promising results regarding fracture prevention.

Summary of Key Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibits osteoclast activity; disrupts cytoskeletal structure |

| Bioavailability | ~6% (significantly reduced with food) |

| Half-life in Bone | Long half-life; slow release from bone |

| Primary Indications | Paget's disease; potential use in osteoporosis |

| Clinical Efficacy | Significant reduction in alkaline phosphatase; effective for lameness in horses |

属性

IUPAC Name |

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUHWSDHMJMHIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClNa2O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89987-06-4 (Parent) | |

| Record name | Tiludronate disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048621 | |

| Record name | Tiludronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149845-07-8 | |

| Record name | Tiludronate disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiludronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149845-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILUDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。